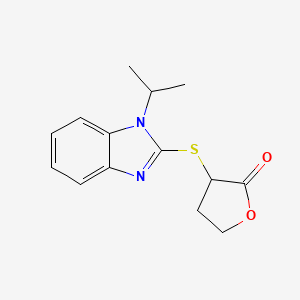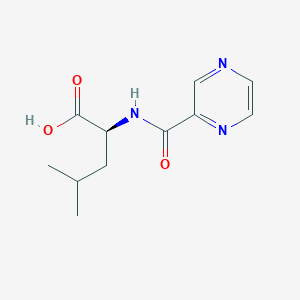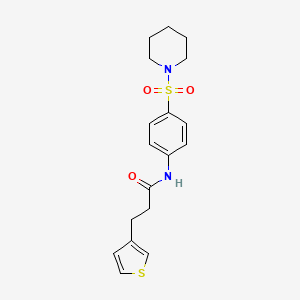
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one, also known as PIBSOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
作用機序
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one functions as a thiol-specific reagent, reacting with thiol groups on proteins and other biomolecules. This reaction results in the formation of a covalent bond between 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and the thiol group, leading to the modification of the protein's structure and function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to react specifically with cysteine residues, which are important for protein function and regulation.
Biochemical and Physiological Effects:
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have various biochemical and physiological effects, depending on the specific protein or biomolecule it interacts with. Its modification of cysteine residues can lead to changes in protein conformation, activity, and stability. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been found to induce oxidative stress in cells, leading to the activation of various signaling pathways and the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its specificity for cysteine residues, which allows for targeted modification of specific proteins or biomolecules. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one also has a high reactivity, allowing for efficient modification of thiol groups. However, one limitation of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one is its potential for off-target effects, as it may react with other thiol-containing biomolecules in addition to the intended target.
将来の方向性
There are several future directions for research on 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one. One area of interest is the development of new methods for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one synthesis and purification, to improve yield and purity. Another area of research is the identification of new targets for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one modification, to expand its applications in various scientific fields. Additionally, further studies are needed to investigate the potential off-target effects of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and to develop strategies to minimize these effects.
合成法
The synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one involves the reaction of 2-mercapto-1H-benzimidazole with 2-chloroacetic acid and 2-propanol in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been found to yield high purity and yield of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one.
科学的研究の応用
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a tool to study the activity of thiol-containing enzymes, such as cysteine proteases, and to investigate the role of thiol groups in protein function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been used to study the effects of oxidative stress on cells and to explore the mechanisms of action of various drugs.
特性
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)16-11-6-4-3-5-10(11)15-14(16)19-12-7-8-18-13(12)17/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHMDYMDJKKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SC3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)


![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)